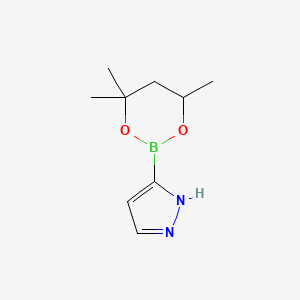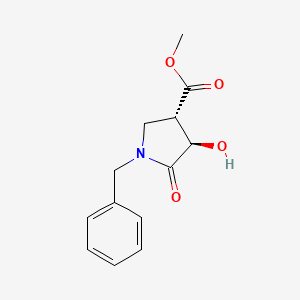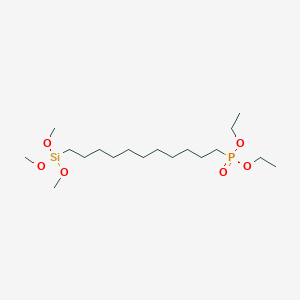
2-(3-Methylphenyl)-6-methylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylphenyl)-6-methylbenzoic acid, 95% (2M6MBA95) is a synthetic organic compound belonging to the class of compounds known as benzene derivatives. It is used in a variety of industrial and scientific applications, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a precursor for the synthesis of other compounds. It has also been studied for its potential applications in biomedical research.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylphenyl)-6-methylbenzoic acid, 95% has a variety of applications in scientific research, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a precursor for the synthesis of other compounds. It has also been studied for its potential applications in biomedical research, such as for the development of novel drugs and therapeutics. Additionally, it has been used in the synthesis of polymers, dyes, and other materials for use in a variety of applications.
Wirkmechanismus
2-(3-Methylphenyl)-6-methylbenzoic acid, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are hormones that are involved in a variety of physiological processes, including inflammation, pain, and fever. By inhibiting COX, 2-(3-Methylphenyl)-6-methylbenzoic acid, 95% is thought to reduce the production of prostaglandins and thus reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(3-Methylphenyl)-6-methylbenzoic acid, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, as well as to reduce the production of prostaglandins. Additionally, it has been shown to have antioxidant and neuroprotective effects, as well as to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Methylphenyl)-6-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easily obtainable. Additionally, it is stable and can be stored at room temperature. However, it has some limitations, such as its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
The potential applications of 2-(3-Methylphenyl)-6-methylbenzoic acid, 95% are vast and varied. Future research could focus on its potential use in drug development, as a precursor for the synthesis of other compounds, and as a reagent for organic synthesis. Additionally, it could be studied for its potential effects on biochemical and physiological processes, such as its effects on inflammation, pain, and fever. Finally, it could be studied for its potential use in the synthesis of polymers, dyes, and other materials.
Synthesemethoden
2-(3-Methylphenyl)-6-methylbenzoic acid, 95% can be synthesized using several methods. The most common method is a nucleophilic aromatic substitution reaction, in which a nucleophile attacks the aromatic ring of a benzene derivative, resulting in the substitution of a hydrogen atom with the nucleophile. The reaction can be carried out using a variety of reagents, including sodium or potassium hydroxide, sodium or potassium carbonate, or sodium or potassium cyanide. The reaction can be catalyzed by a variety of metals, including copper, nickel, and palladium.
Eigenschaften
IUPAC Name |
2-methyl-6-(3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-5-3-7-12(9-10)13-8-4-6-11(2)14(13)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMIEWHKOPCTDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC(=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635060 |
Source


|
| Record name | 3,3'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
950609-29-7 |
Source


|
| Record name | 3,3'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B6321217.png)









